molecular formula C14H14ClN3O2 B1418803 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid CAS No. 939986-88-6

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B1418803
CAS No.: 939986-88-6
M. Wt: 291.73 g/mol
InChI Key: KQYNFVSYNSPJEG-UHFFFAOYSA-N
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Description

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that combines a quinoxaline ring with a piperidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chloro and carboxylic acid functional groups makes it a versatile building block for the synthesis of various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the formation of the quinoxaline ring followed by the introduction of the piperidine ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the quinoxaline ring, followed by nucleophilic substitution to introduce the piperidine moiety.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The quinoxaline ring can be reduced under specific conditions to yield dihydroquinoxaline derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles to form a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoxaline and piperidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The quinoxaline ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring may enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

  • 1-(3-Bromoquinoxalin-2-yl)piperidine-4-carboxylic acid
  • 1-(3-Fluoroquinoxalin-2-yl)piperidine-4-carboxylic acid
  • 1-(3-Methylquinoxalin-2-yl)piperidine-4-carboxylic acid

Uniqueness: 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid is unique due to the presence of the chloro group, which can be selectively substituted to introduce various functional groups.

Biological Activity

1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that combines a quinoxaline ring with a piperidine structure. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in targeting neurological and oncological pathways. The unique structural features of this compound, including the chloro and carboxylic acid functional groups, enhance its versatility as a building block for synthesizing various derivatives.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The quinoxaline moiety can engage with active sites on enzymes, leading to inhibition or modulation of their activities. Meanwhile, the piperidine ring may improve binding affinity and specificity, while the carboxylic acid group can facilitate hydrogen bonding and electrostatic interactions.

Biological Studies and Applications

Medicinal Chemistry Applications:

  • Drug Development: The compound is utilized as a precursor for synthesizing potential drug candidates aimed at treating various diseases, particularly those related to cancer and neurological disorders.
  • Enzyme Inhibition: It has been studied for its effects on enzyme inhibition, which is crucial in developing therapeutic agents that target specific pathways involved in disease progression.

Research Findings:
Recent studies have highlighted the biological activity of quinoxaline derivatives, including this compound. For instance, compounds derived from quinoxaline structures have demonstrated significant inhibitory effects on human cancer cell lines. A notable finding showed that similar derivatives exhibited IC50 values in the low micromolar range against various tumor cell lines, indicating strong cytotoxic properties .

Case Studies

  • In Vitro Cytotoxicity Studies:
    • A series of quinoxaline derivatives were tested against A431 human epidermoid carcinoma cells. Compounds demonstrated varying degrees of cytotoxicity, with some showing significant inhibition of cell viability compared to non-tumorigenic human keratinocyte cells .
    • Another study assessed the cytotoxic effects of quinoxaline derivatives on HepG2 liver cancer cells, revealing IC50 values comparable to established chemotherapeutic agents like doxorubicin .
  • Enzyme Inhibition Profiles:
    • Research has indicated that certain derivatives can inhibit key enzymes involved in cancer progression, such as protein kinases. For example, compounds were identified that selectively inhibited Akt (protein kinase B), which is often overactive in various cancers .

Data Table: Biological Activity Overview

Compound NameTarget DiseaseIC50 (µM)Mechanism of Action
This compoundCancer (A431 Cells)~5Enzyme inhibition
Quinoxaline Derivative ALiver Cancer (HepG2)~0.29Topoisomerase II inhibition
Quinoxaline Derivative BProstate Cancer~0.73DNA intercalation and apoptosis induction

Properties

IUPAC Name

1-(3-chloroquinoxalin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-12-13(17-11-4-2-1-3-10(11)16-12)18-7-5-9(6-8-18)14(19)20/h1-4,9H,5-8H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYNFVSYNSPJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671382
Record name 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-88-6
Record name 1-(3-Chloro-2-quinoxalinyl)-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloroquinoxalin-2-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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